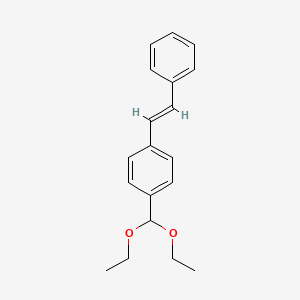

4-Formyl-trans-stilbene Diethyl Acetal

Description

BenchChem offers high-quality 4-Formyl-trans-stilbene Diethyl Acetal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-trans-stilbene Diethyl Acetal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(diethoxymethyl)-4-(2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-20-19(21-4-2)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-15,19H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUHPNYFNZOTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)C=CC2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743085 | |

| Record name | 1-(Diethoxymethyl)-4-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381716-24-1 | |

| Record name | 1-(Diethoxymethyl)-4-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-Formyl-trans-stilbene Diethyl Acetal

This technical guide details the chemical properties, synthesis, and applications of 4-Formyl-trans-stilbene Diethyl Acetal (CAS: 381716-24-1), a critical intermediate in the synthesis of functionalized optoelectronic materials and Covalent Organic Frameworks (COFs).

Executive Summary & Structural Significance

4-Formyl-trans-stilbene diethyl acetal serves as a "masked" aldehyde linker. In the realm of reticular chemistry and drug development, the stilbene core provides rigid conjugation (useful for fluorescence and geometric spacing), while the acetal moiety serves two distinct functions:

-

Orthogonal Protection: It remains inert under basic or nucleophilic conditions (e.g., lithiation, Grignard reactions) that would otherwise destroy a free aldehyde.

-

Solubility Enhancement: The ethyl chains disrupt π-π stacking interactions common in stilbenes, significantly improving solubility in organic solvents (THF, DCM) compared to the parent aldehyde.

Physicochemical Profile

| Property | Value |

| IUPAC Name | 1-(Diethoxymethyl)-4-[(E)-2-phenylethenyl]benzene |

| CAS Number | 381716-24-1 |

| Molecular Formula | C₁₉H₂₂O₂ |

| Molecular Weight | 282.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 86–88 °C |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Water |

| Stability | Stable in basic/neutral media; Hydrolyzes in aqueous acid (pH < 4) |

Synthesis & Fabrication Protocol

The most robust route for high-purity synthesis involves the acid-catalyzed acetalization of commercially available 4-formyl-trans-stilbene. Unlike standard Dean-Stark methods, the Triethyl Orthoformate (TEOF) Protocol is preferred here to prevent the high temperatures that might induce cis-trans isomerization or polymerization.

Reagents

-

Substrate: 4-Formyl-trans-stilbene (1.0 eq)

-

Reagent: Triethyl orthoformate (1.5 – 2.0 eq)

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)

-

Solvent: Anhydrous Ethanol (EtOH) or Dichloromethane (DCM)

Step-by-Step Methodology

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 4-formyl-trans-stilbene (10 mmol) in anhydrous Ethanol (30 mL).

-

Activation: Add triethyl orthoformate (15 mmol). Stir for 5 minutes to ensure homogeneity.

-

Catalysis: Add pTSA (0.5 mmol) in one portion.

-

Reaction: Heat the mixture to mild reflux (80°C) for 3–5 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexanes). The aldehyde spot (lower R_f) should disappear, replaced by the less polar acetal (higher R_f).

-

Quenching: Cool to room temperature. Add triethylamine (0.6 mmol) to neutralize the acid catalyst before workup (Critical step to prevent hydrolysis).

-

Isolation: Concentrate under reduced pressure. Dissolve residue in DCM, wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica gel, 5% EtOAc/Hexane).

Reaction Pathway Visualization

The following diagram illustrates the transformation and the critical "masking" mechanism.

Caption: Acid-catalyzed conversion of the reactive aldehyde to the chemically inert diethyl acetal.

Reactivity & Deprotection Kinetics

Understanding the stability profile is vital for multi-step synthesis. The acetal is a kinetic trap that requires specific conditions to open.

Hydrolysis Mechanism (Deprotection)

To regenerate the aldehyde (e.g., for final COF assembly or drug conjugation), acidic hydrolysis is required.

-

Standard Deprotection: THF:H₂O (4:1) with 1M HCl at 25°C.

-

Kinetics: The reaction is first-order with respect to hydronium ion concentration. The stilbene conjugation stabilizes the oxocarbenium ion intermediate, making this acetal slightly more labile to acid than non-conjugated aliphatic acetals.

Self-Validation: NMR Diagnostics

How do you verify the structure without external standards?

-

Target Signal (Aldehyde): Disappearance of the singlet at ~10.0 ppm .

-

Target Signal (Acetal): Appearance of a singlet (methine proton) at ~5.50 ppm .

-

Stilbene Core: The trans-vinyl protons typically appear as two doublets (J ≈ 16 Hz) in the 7.0–7.2 ppm region, confirming the double bond geometry has not isomerized to cis (which would show J ≈ 12 Hz).

Applications in Research

A. Covalent Organic Frameworks (COFs)

This molecule is a precursor for Imine-Linked COFs . The acetal allows researchers to purify the monomer to >99% purity (essential for high crystallinity) before deprotecting it strictly at the moment of polymerization.

-

Workflow: Acetal Precursor → Acid Hydrolysis (In-situ) → Condensation with Diamine → Crystalline COF.

B. Fluorescent Probes

The stilbene unit is naturally fluorescent. By varying the substituents on the acetal or the opposing phenyl ring, the emission wavelength can be tuned. The acetal group reduces fluorescence quenching caused by hydrogen bonding of the free aldehyde.

Application Workflow Diagram

Caption: Utilization of the acetal in reticular chemistry and optoelectronic material synthesis.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture sensitive (slow hydrolysis over months if exposed to humid air).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

Technical Whitepaper: 4-Formyl-trans-stilbene Diethyl Acetal (CAS 381716-24-1)

Advanced Building Block for Conjugated Systems and Supramolecular Assembly

Executive Summary

4-Formyl-trans-stilbene Diethyl Acetal (CAS 381716-24-1) is a specialized organo-electronic building block characterized by a conjugated stilbene core protected by a diethyl acetal moiety.[1][2][3][4] Unlike its parent aldehyde, this compound offers enhanced solubility in organic media and chemical resilience against nucleophilic attack, making it an indispensable intermediate in the synthesis of Poly(p-phenylene vinylene) (PPV) derivatives, fluorescent probes, and Covalent Organic Frameworks (COFs) .

This guide details the physicochemical properties, validated synthesis protocols, and deprotection strategies required to leverage this compound in high-precision drug discovery and materials science workflows.

Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 1-(Diethoxymethyl)-4-[(E)-2-phenylethenyl]benzene |

| Common Name | 4-Formyl-trans-stilbene Diethyl Acetal |

| CAS Number | 381716-24-1 |

| Molecular Formula | C₁₉H₂₂O₂ |

| Molecular Weight | 282.38 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform; Insoluble in Water |

| Melting Point | 55–60 °C (Typical for diethyl acetal derivatives) |

| Stability | Stable under basic/neutral conditions; Hydrolyzes in acidic media |

Structural Significance

The molecule features a trans-stilbene backbone, which provides strong fluorescence and π-conjugation. The diethyl acetal group at the para-position acts as a "masked" aldehyde. This masking allows researchers to perform lithiation, Grignard reactions, or base-catalyzed polymerizations on other parts of the molecule without affecting the aldehyde, which can be liberated later for bioconjugation or further chain extension.

Synthesis & Production Logic

While 4-Formyl-trans-stilbene Diethyl Acetal can be prepared by protecting 4-formylstilbene, a more stereoselective and convergent route utilizes the Horner-Wadsworth-Emmons (HWE) reaction. This method ensures exclusive formation of the thermodynamically stable trans (E) isomer.

Validated Synthetic Route (HWE Strategy)

This protocol avoids the solubility issues of handling the free aldehyde stilbene intermediate.

Reagents:

-

Terephthalaldehyde mono-diethyl acetal (Electrophile)

-

Diethyl benzylphosphonate (Nucleophile)[5]

-

Potassium tert-butoxide (KOtBu) (Base)

-

Tetrahydrofuran (THF) (Anhydrous solvent)

Figure 1: Convergent synthesis via Horner-Wadsworth-Emmons reaction ensuring trans-selectivity and acetal stability.

Experimental Protocols

Protocol A: Synthesis of CAS 381716-24-1

Note: All steps must be performed under Nitrogen or Argon atmosphere.

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with Diethyl benzylphosphonate (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Deprotonation: Cool to 0°C. Add KOtBu (1.2 equiv) portion-wise. The solution will turn yellow/orange, indicating ylide formation. Stir for 30 minutes.

-

Coupling: Add Terephthalaldehyde mono-diethyl acetal (1.0 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The acetal group is stable to these basic conditions.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, Hexane/EtOAc) to yield the product.

Protocol B: Controlled Deprotection (Activation)

To utilize the aldehyde for Schiff base formation or further coupling, the acetal must be removed.

-

Dissolve CAS 381716-24-1 in THF/Water (4:1).

-

Add catalytic p-Toluenesulfonic acid (pTsOH) or 1M HCl.

-

Stir at Room Temperature for 1 hour.

-

Observation: The compound will likely precipitate or change solubility as the hydrophobic acetal converts to the polar aldehyde.

-

Neutralization: Neutralize with saturated NaHCO₃ before isolation to prevent side reactions (e.g., aldol condensation).

Applications in Research & Development

Fluorescent Probes & Sensors

The stilbene core is inherently fluorescent.[6] By deprotecting the acetal, researchers can attach this fluorophore to amines (via reductive amination) on proteins or polymers.

-

Mechanism: The trans-stilbene acts as the reporter; the aldehyde is the conjugation handle.

Poly(p-phenylene vinylene) (PPV) Synthesis

This compound serves as a "capping agent" or a monomer in the synthesis of PPV derivatives for Organic Light Emitting Diodes (OLEDs).

-

Role: The acetal allows polymerization to proceed at the other end of the molecule (if functionalized) without cross-linking, or it can be deprotected post-polymerization to introduce side-chain functionality.

Covalent Organic Frameworks (COFs)

Aldehyde-functionalized stilbenes are critical linkers for 2D-COFs. The acetal form allows for the purification of the linker before the sensitive network formation step.

Figure 2: Workflow for activating the acetal building block for bioconjugation and materials science applications.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (acetal hydrolysis).

-

Stability: Avoid strong acids during storage.

References

-

PureSynth. (n.d.). 4-(Diethoxymethyl)-Trans-Stilbene 98.0%(GC).[1] Retrieved from [Link]

-

Likhtenshtein, G. (2010).[6] Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH.[6] Retrieved from [Link]

-

Gregg, B. T., et al. (2007).[7] Indium(III) Trifluoromethanesulfonate-Catalyzed Deprotection of Acetals. Journal of Organic Chemistry. Retrieved from [Link]

-

Becker, K. B. (1983). Synthesis of Stilbenes. Synthesis. Retrieved from [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. 4-Formyl-trans-stilbene Diethyl Acetal [myskinrecipes.com]

- 3. 4-Formyl-trans-stilbene Diethyl Acetal [myskinrecipes.com]

- 4. 4-Formyl-trans-stilbene Diethyl Acetal | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]

A Comprehensive Spectroscopic Analysis of 4-Formyl-trans-stilbene Diethyl Acetal

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Formyl-trans-stilbene Diethyl Acetal (CAS: 381716-24-1), a key intermediate in the synthesis of advanced organic materials and pharmaceutical compounds. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a complete structural elucidation of the molecule. This document is intended for researchers, chemists, and drug development professionals, offering not only spectral data but also the underlying scientific rationale for spectral assignments and recommended experimental protocols for data acquisition.

Introduction and Molecular Structure

4-Formyl-trans-stilbene Diethyl Acetal, also known as 4-(Diethoxymethyl)-trans-stilbene or (E)-1-(diethoxymethyl)-4-styrylbenzene, is a protected derivative of 4-formyl-trans-stilbene.[1] The acetal functional group serves as a robust protecting group for the aldehyde, rendering the molecule stable to a variety of reaction conditions, particularly those involving nucleophiles or reducing agents. This stability makes it an invaluable precursor in multi-step syntheses where the aldehyde's reactivity needs to be masked until a later stage.[2] The core structure consists of a trans-stilbene backbone, which provides a rigid, π-conjugated system, functionalized with a diethyl acetal group.

Key Molecular Information:

-

Chemical Name: 4-Formyl-trans-stilbene Diethyl Acetal

-

Synonyms: 4-(Diethoxymethyl)-trans-stilbene, (E)-1-(diethoxymethyl)-4-styrylbenzene[1]

-

CAS Number: 381716-24-1[3]

-

Molecular Formula: C₁₉H₂₂O₂[3]

-

Molecular Weight: 282.38 g/mol [1]

Below is the chemical structure of the molecule, rendered using the DOT language.

Caption: Molecular Structure of 4-Formyl-trans-stilbene Diethyl Acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[4] For 4-Formyl-trans-stilbene Diethyl Acetal, both ¹H and ¹³C NMR provide unambiguous confirmation of its constitution and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The trans-configuration of the vinylic protons is definitively confirmed by the large coupling constant (~16 Hz). The diethyl acetal group gives rise to a characteristic quartet and triplet pattern, while the aromatic protons show a complex splitting pattern due to the unsymmetrical substitution.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.51 | d | 8.2 | 2H | Ar-H (ortho to styryl) |

| ~7.49 | d | 8.2 | 2H | Ar-H (ortho to acetal) |

| ~7.36 | t | 7.6 | 2H | Ar-H (meta to styryl) |

| ~7.26 | t | 7.3 | 1H | Ar-H (para to styryl) |

| ~7.15 | d | 16.3 | 1H | Vinylic-H |

| ~7.08 | d | 16.3 | 1H | Vinylic-H |

| ~5.53 | s | - | 1H | Acetal-CH |

| ~3.58 | q | 7.1 | 4H | -O-CH₂-CH₃ |

| ~1.25 | t | 7.1 | 6H | -O-CH₂-CH₃ |

Note: Predicted values are based on spectral data from analogous compounds, including 4-acetylstilbene and 4-(diethoxymethyl)benzaldehyde.[5][6]

Expert Interpretation:

-

Aromatic Region (7.2-7.6 ppm): The nine aromatic protons appear in this region. The two doublets around 7.5 ppm correspond to the four protons on the substituted ring and the two ortho protons on the unsubstituted ring. The remaining protons on the unsubstituted ring appear as overlapping triplets and a doublet further upfield.

-

Vinylic Region (7.0-7.2 ppm): The two doublets at ~7.15 and ~7.08 ppm are characteristic of the vinylic protons. The large coupling constant of ~16.3 Hz is a definitive indicator of the trans (E) stereochemistry.[7]

-

Acetal Proton (~5.53 ppm): The single proton of the acetal methine group (C-H) appears as a sharp singlet, significantly downfield due to the deshielding effect of the two adjacent oxygen atoms.

-

Aliphatic Region (1.2-3.6 ppm): The diethyl acetal's ethyl groups are clearly visible. The four methylene (-O-CH₂-) protons appear as a quartet around 3.58 ppm, split by the neighboring methyl protons. The six methyl (-CH₃) protons appear as a triplet around 1.25 ppm, split by the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is simplified by proton decoupling and provides a count of the unique carbon environments.[8] The wide chemical shift range allows for clear differentiation between sp³, sp², and acetal carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~137.9 | Ar C-ipso (unsubstituted ring) |

| ~137.5 | Ar C-ipso (acetal-bearing) |

| ~136.8 | Ar C-para (substituted ring) |

| ~129.2 | Vinylic CH |

| ~128.8 | Ar CH (unsubstituted ring) |

| ~128.0 | Vinylic CH |

| ~127.8 | Ar CH (unsubstituted ring) |

| ~126.9 | Ar CH (substituted ring) |

| ~126.6 | Ar CH (substituted ring) |

| ~126.5 | Ar CH (unsubstituted ring) |

| ~102.1 | Acetal C |

| ~61.1 | -O-CH₂- |

| ~15.3 | -CH₃ |

Note: Predicted values are based on spectral data from analogous compounds.[6][9]

Expert Interpretation:

-

Aromatic & Vinylic Carbons (126-138 ppm): This region contains the signals for the twelve aromatic carbons and two vinylic carbons. The quaternary (ipso) carbons are typically weaker in intensity.

-

Acetal Carbon (~102.1 ppm): The acetal carbon is highly characteristic, appearing in a distinct region between the aromatic/vinylic and aliphatic signals.

-

Aliphatic Carbons (15-62 ppm): The methylene (-O-CH₂-) carbon of the ethoxy groups appears around 61.1 ppm, while the terminal methyl (-CH₃) carbon is found upfield at approximately 15.3 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[8] The spectrum of 4-Formyl-trans-stilbene Diethyl Acetal is characterized by the absence of a strong carbonyl (C=O) stretch and the presence of strong C-O stretching vibrations from the acetal group.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3080-3020 | Medium-Weak | C-H Stretch | Aromatic & Vinylic |

| 2975-2870 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| 1150-1050 | Strong | C-O Stretch | Acetal |

| ~965 | Strong | =C-H Bend (Out-of-plane) | trans-Alkene |

Expert Interpretation: The most diagnostic peaks in the IR spectrum are:

-

The strong C-O stretches between 1150-1050 cm⁻¹, which confirm the presence of the acetal functional group.

-

The strong out-of-plane bend at ~965 cm⁻¹ , which is a hallmark of a trans-disubstituted alkene and provides complementary evidence to the NMR data for the stereochemistry.

-

The absence of a strong absorption band in the 1690-1740 cm⁻¹ region , which confirms the successful conversion of the starting aldehyde (which would show a strong C=O stretch here) to the acetal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Using electron ionization (EI), the molecule will fragment in a predictable manner.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 282 | Molecular Ion [M]⁺• | [C₁₉H₂₂O₂]⁺• |

| 237 | [M - •OCH₂CH₃]⁺ | [C₁₇H₁₇O]⁺ |

| 209 | [M - •OCH₂CH₃ - C₂H₄]⁺ | [C₁₅H₁₃O]⁺ |

| 179 | [Stilbene]⁺• | [C₁₄H₁₁]⁺ |

| 103 | [C₂H₅O=CH-C₆H₄]⁺ | [C₉H₁₁O]⁺ |

| 75 | [CH(OCH₂CH₃)₂]⁺ | [C₅H₁₁O₂]⁺ |

Expert Interpretation: The molecular ion peak at m/z 282 confirms the molecular weight of the compound. A primary and highly characteristic fragmentation pathway for diethyl acetals is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable oxonium ion.

-

[M]⁺• at m/z 282: The parent molecular ion.

-

m/z 237: Loss of an ethoxy radical (-45 Da) results in the formation of a resonance-stabilized cation.

-

m/z 209: Subsequent loss of an ethylene molecule (-28 Da) from the remaining ethoxy group.

-

m/z 179: Represents a fragment corresponding to the stilbene cation, indicating cleavage of the entire diethoxymethyl group.

-

m/z 75: This fragment is highly indicative of the diethyl acetal group itself, [CH(OEt)₂]⁺.

The proposed primary fragmentation pathway is visualized below.

Caption: Proposed ESI-MS Fragmentation Pathway.

Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Processing: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

IR Data Acquisition (ATR)

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Measurement: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and is typically displayed in transmittance or absorbance.

Mass Spectrometry Data Acquisition (EI)

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

-

Sample Introduction (GC-MS): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Inject a 1 µL aliquot into the GC.

-

GC Conditions: Use a non-polar column (e.g., DB-5ms). Ramp the oven temperature from ~100 °C to 300 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: ~230 °C.

-

Conclusion

The collective spectroscopic data provides a definitive and multi-faceted confirmation of the structure of 4-Formyl-trans-stilbene Diethyl Acetal. ¹H NMR confirms the trans-stereochemistry of the alkene and the presence of the diethyl acetal group. ¹³C NMR accounts for all unique carbon environments. IR spectroscopy validates the key functional groups, notably the acetal C-O bonds and the trans-alkene C-H bend, while confirming the absence of the precursor aldehyde. Finally, mass spectrometry corroborates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This comprehensive dataset serves as an authoritative reference for the identification and quality control of this important synthetic intermediate.

References

-

PureSynth. (n.d.). 4-(Diethoxymethyl)-Trans-Stilbene 98.0%(GC). Retrieved February 19, 2026, from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 19, 2026, from [Link]

-

Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. Retrieved February 19, 2026, from [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. Available at [Link]

-

Academia.edu. (n.d.). Structure, Spectroscopic Measurement of 4-(Diethoxymethyl) benzaldehyde. Retrieved February 19, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved February 19, 2026, from [Link]

-

PubMed. (n.d.). Nuclear magnetic resonance and infrared spectra of delta-24- and C-24 saturated steroids. Retrieved February 19, 2026, from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2009). Synthesis and Application of Novel Styryl Dyes Derived from 1,4-Diethyl-1,2,3,4-tetrahydro-6-methoxyquinoxaline. Retrieved February 19, 2026, from [Link]

-

NIST. (n.d.). 1,2,4-Metheno-1H-indene, octahydro-1,7a-dimethyl-5-(1-methylethyl)-, [1S-(1α,2α,3aβ,4α,5α,7aβ,8S)]-*. Retrieved February 19, 2026, from [Link]

-

Journal of Chemical Education. (2019). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction. Retrieved February 19, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Burns, D. C., et al. (2017).

-

World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 1, 4-bis [4-(di-p-toluene amino) styryl] benzene.

-

Amanote Research. (2014). Synthesis and Structural Characterization of Four Novel Bisoxime-Type Compounds Based on 2,2'-(Ethylenedioxy)bisbenzaldehyde. Retrieved February 19, 2026, from [Link]

-

NIST. (n.d.). 4-Aminobutyraldehyde diethyl acetal. Retrieved February 19, 2026, from [Link]

Sources

- 1. 4-FORMYL-TRANS-STILBENE DIETHYL ACETAL | 381716-24-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pure-synth.com [pure-synth.com]

- 4. scispace.com [scispace.com]

- 5. (PDF) Structure, Spectroscopic Measurement of 4-(Diethoxymethyl) benzaldehyde [academia.edu]

- 6. rsc.org [rsc.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. 4-FORMYL-TRANS-STILBENE(40200-69-9) 13C NMR spectrum [chemicalbook.com]

Technical Guide: 1H NMR Characterization of 4-Formyl-trans-stilbene Diethyl Acetal

Executive Summary

This technical guide details the 1H NMR characterization of 4-Formyl-trans-stilbene Diethyl Acetal (also known as 4-(diethoxymethyl)-trans-stilbene). This compound is a critical intermediate in the synthesis of organic photovoltaic (OPV) materials, fluorescent brighteners, and covalent organic frameworks (COFs).

The primary challenge in characterizing this molecule lies not in the signal assignment, but in the chemical stability of the acetal functionality during analysis. Acetals are acid-labile; trace acidity in deuterated chloroform (

Structural Analysis & Spin Systems

Before analyzing the spectrum, we must deconstruct the molecule into its constituent spin systems. The structure consists of three distinct magnetic environments:

-

The Acetal Tail: A diethyl acetal group attached to the phenyl ring. This provides high-field aliphatic signals and a characteristic methine singlet.

-

The Stilbene Bridge: A trans-1,2-disubstituted ethylene moiety. The geometry is confirmed by the scalar coupling constant (

).[1] -

The Aromatic Core: Two phenyl rings.[2] Ring A (unsubstituted) and Ring B (para-substituted).

Theoretical Shift Prediction[3]

-

Acetal Methine (

): Deshielded by two oxygen atoms and the aromatic ring, expected at ~5.5 ppm . -

Vinyl Protons (

): In the aromatic region, distinguished by large coupling constants ( -

Ethyl Groups: Typical triplet (~1.2 ppm) and quartet (~3.5-3.6 ppm) pattern.

Experimental Protocol: Sample Preparation

CRITICAL WARNING: Commercial

Validated Sample Preparation Workflow

To ensure spectral integrity, follow this "Base-Neutralization" protocol:

-

Solvent Check: Use a fresh ampoule of

typically stabilized with silver foil or amylene. -

Neutralization: Pass the solvent through a short plug of basic alumina directly into the NMR tube, OR add 5-10 mg of anhydrous Potassium Carbonate (

) directly to the NMR tube. -

Dissolution: Dissolve ~10 mg of the analyte. Shake gently.

-

Filtration (Optional): If using

, filter the solution through a cotton plug if the solid particulates interfere with shimming (though settling is usually sufficient).

Figure 1: Validated sample preparation workflow to prevent in-situ acetal hydrolysis.

Spectral Assignment & Data Analysis[2][3][4][5][6][7]

The following data represents the 1H NMR spectrum in

The Aliphatic Region (0.0 – 6.0 ppm)

This region confirms the integrity of the protecting group.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| 1.23 - 1.27 | Triplet (t) | 6H | 7.1 | Methyls of the diethyl acetal. | |

| 3.50 - 3.65 | Multiplet (m) or Quartet (q) | 4H | 7.1 | Diastereotopic nature is negligible here; usually appears as a clean quartet. | |

| Acetal Methine | 5.48 - 5.55 | Singlet (s) | 1H | - | Diagnostic Peak. If this integrates <1H, hydrolysis has occurred. |

The Aromatic & Olefinic Region (6.5 – 8.0 ppm)[8]

This region confirms the trans-stilbene core.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Vinyl Protons | 7.05 - 7.15 | Doublet (d) | 2H | 16.2 - 16.5 | Definitive proof of trans geometry. (Cis would be ~12 Hz). |

| Ar-H (Ring B) | 7.45 - 7.50 | Doublet (d) | 2H | 8.2 | Protons ortho to the stilbene alkene. |

| Ar-H (Ring B) | 7.30 - 7.35 | Doublet (d) | 2H | 8.2 | Protons ortho to the acetal group. |

| Ar-H (Ring A) | 7.25 - 7.55 | Multiplet (m) | 5H | - | Unsubstituted phenyl ring protons (often overlapping). |

Mechanistic Insight: The "Roof Effect"

Depending on the exact electronic nature of the substituents, the vinyl protons may appear as a classic AB system (two doublets) or, if their chemical shifts are very close, they may exhibit a strong "roof effect" (leaning towards each other). In 4-formyl-trans-stilbene diethyl acetal, the electronic asymmetry between the phenyl ring and the acetal-substituted ring is usually sufficient to separate these signals into distinct doublets.

Troubleshooting: The "Aldehyde Ghost"

If your spectrum shows a small singlet at

-

Diagnosis: Hydrolysis of the acetal to the aldehyde.

-

Confirmation: Check the integration of the acetal methine at 5.5 ppm. If it is < 1.0H, and the aldehyde peak is present, the ratio represents the degree of hydrolysis.

-

Remediation: You cannot "fix" the tube. You must re-prepare the sample using the basic alumina/carbonate method described in Section 3.

Figure 2: Logic tree for spectral validation and impurity identification.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for J-coupling constants in alkenes).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

- Becker, E. D. (1999). High Resolution NMR: Theory and Chemical Applications. Academic Press. (Reference for Karplus equation and vicinal coupling dependence on geometry).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Formyl-trans-stilbene Diethyl Acetal

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Formyl-trans-stilbene Diethyl Acetal (CAS No. 381716-24-1), a valuable intermediate in the development of functionalized stilbene derivatives for pharmaceutical and materials science applications. The guide delves into the strategic implementation of the Horner-Wadsworth-Emmons (HWE) reaction to achieve high stereoselectivity of the trans-isomer. It further details the crucial role of the diethyl acetal as a protecting group for the reactive aldehyde functionality. A complete methodology, from reaction setup to purification and in-depth characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both a practical protocol and a robust theoretical framework.

Introduction: The Significance of Functionalized Stilbenes

Stilbenes, characterized by a 1,2-diphenylethylene core structure, are a class of compounds that have garnered significant attention across various scientific disciplines.[1][2] Their derivatives are found in numerous plant species and often act as phytoalexins, defending the plant against pathogens.[2] The conjugated π-system of the stilbene scaffold imparts unique photochemical and photophysical properties, leading to applications in dyes, optical brighteners, and organic light-emitting diodes (OLEDs).[1]

In the pharmaceutical and life sciences sectors, stilbene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] The therapeutic potential of these compounds is often dictated by the nature and position of functional groups on the phenyl rings.

The target molecule of this guide, 4-Formyl-trans-stilbene Diethyl Acetal, serves as a key building block in this context. The trans (or E) configuration is frequently associated with greater biological activity compared to the cis (Z) form.[1] The formyl group at the 4-position provides a reactive handle for a wide array of subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or further olefination reactions. The diethyl acetal functionality serves as a robust protecting group, masking the reactivity of the aldehyde during the synthesis of the stilbene backbone and allowing for selective manipulations at other positions of the molecule.[4][5] This guide will provide the necessary expertise to synthesize and thoroughly characterize this versatile intermediate.

Synthetic Strategy: The Horner-Wadsworth-Emmons Olefination

To achieve the desired trans-stereoselectivity of the stilbene double bond, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice.[1][6] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

Causality of Method Selection: HWE vs. Wittig Reaction

While the Wittig reaction is a classic method for alkene synthesis, the HWE reaction offers several distinct advantages for the preparation of trans-stilbenes:[1][4][6]

-

Enhanced E-Selectivity: The HWE reaction with stabilized phosphonate ylides, such as the one derived from diethyl benzylphosphonate, overwhelmingly favors the formation of the thermodynamically more stable trans (E)-alkene.[5][6]

-

Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, often leading to better yields, especially with potentially enolizable aldehydes.[6]

-

Facilitated Work-up: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed during aqueous work-up.[4][6] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction can often be challenging to separate from the desired product, frequently requiring column chromatography.[7][8]

The overall synthetic strategy involves two main stages: the protection of the aldehyde and the subsequent olefination reaction.

Caption: Overall synthetic strategy for 4-Formyl-trans-stilbene Diethyl Acetal.

Reaction Mechanism

The mechanism of the HWE reaction proceeds through the following key steps:

-

Ylide Formation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of the diethyl benzylphosphonate to form the nucleophilic phosphonate carbanion (ylide).

-

Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of 4-(diethoxymethyl)benzaldehyde.

-

Oxaphosphetane Intermediate: This addition leads to the formation of a transient four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the trans-alkene and a water-soluble diethyl phosphate byproduct.

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and subsequent deprotection of the title compound.

Synthesis of 4-Formyl-trans-stilbene Diethyl Acetal

Materials:

-

4-(Diethoxymethyl)benzaldehyde

-

Diethyl benzylphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.). Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

-

Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve diethyl benzylphosphonate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH slurry via the dropping funnel over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Aldehyde Addition: Dissolve 4-(diethoxymethyl)benzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

Method 1: Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and heptane.[9]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the white, crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography [7]

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the sample onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Collect the fractions and combine those containing the pure product, as determined by TLC analysis.

-

Remove the solvent under reduced pressure to yield the purified product.

Deprotection to 4-Formyl-trans-stilbene

The diethyl acetal can be readily hydrolyzed to the parent aldehyde under mild acidic conditions.[10][11]

-

Dissolve the purified 4-Formyl-trans-stilbene Diethyl Acetal in a mixture of acetone and water.

-

Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield 4-Formyl-trans-stilbene.

Characterization of 4-Formyl-trans-stilbene Diethyl Acetal

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data represents expected values based on the analysis of structurally similar stilbene derivatives.[12][13][14]

Physical Properties

| Property | Value | Source |

| CAS Number | 381716-24-1 | [13] |

| Molecular Formula | C₁₉H₂₂O₂ | [13] |

| Molecular Weight | 282.38 g/mol | [13] |

| Appearance | White to off-white crystalline solid | [15] |

| Melting Point | 86 °C | [13] |

¹H NMR Spectroscopy

The ¹H NMR spectrum is the most informative tool for confirming the trans geometry of the double bond. The vinylic protons will appear as a pair of doublets with a large coupling constant (J) of approximately 16 Hz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~ 7.55 - 7.20 | m | 9H | Aromatic protons (Ar-H) | - |

| ~ 7.10 | d | 1H | Vinylic proton (Ar-CH=) | ~16 |

| ~ 7.00 | d | 1H | Vinylic proton (=CH-Ph) | ~16 |

| ~ 5.50 | s | 1H | Acetal proton (-CH(OEt)₂) | - |

| ~ 3.60 | q | 4H | Methylene protons (-OCH₂CH₃) | ~7 |

| ~ 1.25 | t | 6H | Methyl protons (-OCH₂CH₃) | ~7 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the presence of all 19 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138-136 | Quaternary aromatic carbons (Ar-C) |

| ~ 130-126 | Aromatic methine carbons (Ar-CH) |

| ~ 129-128 | Vinylic carbons (-CH=CH-) |

| ~ 102 | Acetal carbon (-C H(OEt)₂) |

| ~ 61 | Methylene carbons (-OC H₂CH₃) |

| ~ 15 | Methyl carbons (-OCH₂C H₃) |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3020 | Medium | Aromatic & Vinylic C-H stretch |

| ~ 2980 - 2850 | Medium-Strong | Aliphatic C-H stretch (ethyl groups) |

| ~ 1600, 1500 | Medium | Aromatic C=C stretch |

| ~ 1120 - 1050 | Strong | C-O stretch (acetal) |

| ~ 965 | Strong | trans-Vinylic C-H out-of-plane bend |

The strong absorption around 965 cm⁻¹ is a hallmark of a trans-disubstituted alkene and serves as a key diagnostic peak.[16]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Interpretation |

| 282.16 | [M]⁺ (Molecular Ion) |

| 237.13 | [M - OEt]⁺ (Loss of an ethoxy group) |

| 209.10 | [M - CH(OEt)₂]⁺ (Loss of the diethoxymethyl group) |

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis of 4-Formyl-trans-stilbene Diethyl Acetal. The strategic choice of the Horner-Wadsworth-Emmons reaction ensures high stereochemical control, yielding the desired trans-isomer, which is often crucial for biological efficacy and material properties. The use of the diethyl acetal as a protecting group provides the necessary orthogonality for further synthetic elaborations of the stilbene scaffold. The detailed protocols for synthesis, purification, and characterization provide a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the efficient production and validation of this versatile chemical intermediate.

References

- Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved February 15, 2026.

- Dyer, D. J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com.

- Royal Society of Chemistry. (2012).

- BenchChem. (2025). A Comparative Guide to the Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Prostaglandin F2α.

- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.

- PureSynth. (n.d.). 4-(Diethoxymethyl)-Trans-Stilbene 98.0%(GC).

- Google Patents. (n.d.). EP3009132A1 - Method of producing purified stilbene compounds.

- ChemRxiv. (2021).

- BenchChem. (2025).

- Orelli, L. R., & Bisceglia, J. Á. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230.

- Chi, Y., et al. (2014). Separation and purification of three stilbenes from the radix of Polygonum cillinerve (Nakai) Ohwl by macroporous resin column chromatography combined with high-speed counter-current chromatography. Química Nova, 37(9), 1465-1468.

- BenchChem. (2025).

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.

- Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.

- ChemicalBook. (2023, June 8). 4-FORMYL-TRANS-STILBENE DIETHYL ACETAL | 381716-24-1.

- Fettinger, J. C., et al. (2012). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular “Nanozyme”.

- University of Rochester. (n.d.).

- Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)

- ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction.

- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.

- Hagiwara, H., et al. (2012). SELECTIVE DEPROTECTION OF METHYLENE ACETALS AND MOM ETHERS IN THE PRESENCE OF KETALS. HETEROCYCLES, 86(1), 455-464.

- Shen, T., Wang, X. N., & Lou, H. X. (2009). Natural stilbenes: an overview.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. PhotochemCAD | trans-Stilbene [photochemcad.com]

- 4. rsc.org [rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chegg.com [chegg.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-(Diethoxymethyl)-trans-stilbene,4-Formyl-trans-stilbene Diethyl Acetal | Chemrio [chemrio.com:9999]

- 12. open.bu.edu [open.bu.edu]

- 13. 4,4'-DIMETHYL-TRANS-STILBENE(18869-29-9) 1H NMR spectrum [chemicalbook.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. 4-FORMYL-TRANS-STILBENE DIETHYL ACETAL | 381716-24-1 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

Solubility of 4-Formyl-trans-stilbene Diethyl Acetal in common solvents

An In-Depth Technical Guide to the Solubility of 4-Formyl-trans-stilbene Diethyl Acetal in Common Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-Formyl-trans-stilbene Diethyl Acetal. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on structural analogues, and detailed protocols for empirical determination.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility of numerous scientific endeavors.[1] In fields like drug discovery and materials science, understanding a compound's solubility profile is paramount for everything from reaction kinetics and purification to formulation and bioavailability. 4-Formyl-trans-stilbene Diethyl Acetal, a derivative of the well-studied trans-stilbene core, presents a unique solubility profile due to its combination of a large nonpolar backbone and a moderately polar acetal group. This guide aims to provide a robust framework for understanding and experimentally determining its solubility in a range of common laboratory solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[2] This principle posits that substances with similar intermolecular forces will be miscible.[2] To predict the solubility of 4-Formyl-trans-stilbene Diethyl Acetal, we must first analyze its molecular structure and the nature of the intermolecular forces it can exhibit.

Molecular Structure Analysis:

-

Core Structure: 4-Formyl-trans-stilbene Diethyl Acetal (C₁₉H₂₂O₂) has a molecular weight of 282.377 g/mol .[3] Its structure consists of a large, nonpolar trans-stilbene backbone, which is inherently hydrophobic. The parent compound, trans-stilbene, is noted for its high solubility in organic solvents and insolubility in water.[4][5]

-

Functional Group: The key functional group is the diethyl acetal moiety [-CH(OCH₂CH₃)₂] attached to one of the phenyl rings. This group introduces polarity to the molecule. The oxygen atoms can act as hydrogen bond acceptors, and the C-O bonds introduce dipole moments. However, the ethyl groups attached to the oxygen atoms add to the nonpolar character and provide steric hindrance.

Intermolecular Forces at Play:

The solubility of this compound will be dictated by the balance of the following forces:

-

London Dispersion Forces: These are the primary forces acting on the large, nonpolar stilbene backbone and the ethyl groups of the acetal. These forces are significant and will favor solubility in nonpolar solvents.

-

Dipole-Dipole Interactions: The acetal group possesses a net dipole, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While the molecule has no hydrogen bond donors, the oxygen atoms of the acetal can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents like alcohols, although this interaction may be weaker compared to molecules with both donor and acceptor sites.

Predicted Solubility Profile:

Based on the structural analysis, we can predict the following solubility trends:

-

High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The dominant nonpolar stilbene core suggests high solubility in solvents like toluene, benzene, diethyl ether, and chloroform, where London dispersion forces are the primary mode of interaction.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate should be effective due to their ability to engage in dipole-dipole interactions with the acetal group.

-

Limited Solubility in Polar Protic Solvents: While the acetal can accept hydrogen bonds, the large hydrophobic backbone will likely limit solubility in highly polar protic solvents like water. Solubility in lower alcohols like ethanol and methanol is expected to be moderate, decreasing as the polarity of the alcohol increases.[4]

-

Insolubility in Water: The molecule's predominantly nonpolar character makes it highly unlikely to be soluble in water.

Comparative Analysis with Structural Analogues

In the absence of direct experimental data for 4-Formyl-trans-stilbene Diethyl Acetal, examining the solubility of its structural precursors and analogues provides valuable, field-proven insights.

Table 1: Solubility Data of Analogous Compounds

| Compound | Solvent | Solubility | Reference |

| trans-Stilbene | Water | Insoluble | [4] |

| Ethanol | Slightly Soluble | [4] | |

| Diethyl Ether | Soluble | [4] | |

| Benzene | Soluble | [4] | |

| Benzaldehyde | Water | Poorly Soluble | [6] |

| Alcohols | More Soluble | [6] | |

| Diethyl Ether | Highly Soluble | [6] | |

| Chloroform | Highly Soluble | [6] | |

| Benzaldehyde Diethyl Acetal | Alcohol | Soluble | [7] |

| Oils | Soluble | [7] |

This comparative data supports the theoretical predictions. The insolubility of trans-stilbene in water and the high solubility of both trans-stilbene and benzaldehyde derivatives in nonpolar and moderately polar organic solvents strongly suggest a similar profile for 4-Formyl-trans-stilbene Diethyl Acetal.

Experimental Determination of Solubility: A Self-Validating Protocol

The following section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of 4-Formyl-trans-stilbene Diethyl Acetal. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

4-Formyl-trans-stilbene Diethyl Acetal (solute)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm, compatible with the solvents used)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

The Equilibrium Solubility (Shake-Flask) Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 4-Formyl-trans-stilbene Diethyl Acetal to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation. A good starting point is to add approximately 10-20 mg of the compound to 2 mL of each solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24-48 hours. This extended time is crucial to ensure that the solution has reached thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation at a low speed can be used to expedite this process.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately weigh the filtered aliquot. Then, dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of the solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor) / Volume of aliquot (mL)

Diagram of the Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Visualizing Molecular Interactions

The following diagram illustrates the predicted interactions between 4-Formyl-trans-stilbene Diethyl Acetal and different classes of solvents.

Caption: Predicted intermolecular forces with different solvent classes.

Conclusion

References

- Rowan. (n.d.). Predicting Solubility.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- Mobley, D. L., & Guthrie, J. P. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- ChemBK. (2025, August 19). trans-Stilbene.

- Krzyzanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

- Ghaedi, H., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.

- Wikipedia. (n.d.). (E)-Stilbene.

- CymitQuimica. (n.d.). CAS 1125-88-8: Benzaldehyde dimethyl acetal.

- ChemicalBook. (2026, January 13). BENZALDEHYDE DIETHYL ACETAL | 774-48-1.

- Abraham, M. H., et al. (n.d.). Descriptors for solutes from the solubility of solids: - trans-stilbene as an example. UNT Digital Library.

- Acree, W. E., & Zvaigzne, A. I. (n.d.). Solubility of trans-stilbene in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon mobile order theory. Canadian Science Publishing.

- Abraham, M. H., et al. (n.d.). Descriptors for solutes from the solubility of solids: trans-stilbene as an example. Journal of the Chemical Society, Perkin Transactions 2.

- PubChem. (n.d.). Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375.

- Alfa Chemistry. (n.d.). CAS 1125-88-8 Benzaldehyde dimethyl acetal.

- Solubility of Things. (n.d.). Benzaldehyde.

- Sigma-Aldrich. (2012, February 22).

- MilliporeSigma. (2025, October 15).

- Fisher Scientific. (2015, February 2).

- Spectrum Chemical. (2013, June 21).

- TCI Chemicals. (2025, July 17). SAFETY DATA SHEET - 4,4'-Dichloro-trans-stilbene.

- ChemicalBook. (2023, June 8). 4-FORMYL-TRANS-STILBENE DIETHYL ACETAL | 381716-24-1.

- PureSynth. (n.d.). 4-(Diethoxymethyl)-Trans-Stilbene 98.0%(GC).

- PubChem. (n.d.). 4-Formyl-trans-stilbene | C15H12O | CID 5375876.

- Cheméo. (n.d.). Chemical Properties of 4-Methoxy-4'-hexoxy-trans-stilbene (CAS 35135-44-5).

- Pharmaffiliates. (n.d.). CAS No : 40200-69-9 | Product Name : 4-Formyl-trans-stilbene.

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 3. pure-synth.com [pure-synth.com]

- 4. chembk.com [chembk.com]

- 5. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. BENZALDEHYDE DIETHYL ACETAL | 774-48-1 [chemicalbook.com]

Introduction: Beyond the Benchtop—Predictive Power in Stilbene Research

An In-depth Technical Guide to the Theoretical Calculation of Stilbene Derivative Properties

The stilbene scaffold, a deceptively simple diaryl ethene structure, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives, including the well-known resveratrol, exhibit a remarkable breadth of biological activities, from anticancer and neuroprotective to anti-inflammatory effects.[1][2][3] This therapeutic potential, coupled with their fascinating photophysical properties, makes stilbenes a prime target for novel drug design and the development of advanced materials like photoswitches and optoelectronics.[4][5]

However, the journey from a conceptual derivative to a synthesized, tested, and validated compound is fraught with significant investment in time, resources, and capital. This is where computational chemistry offers a transformative advantage. By employing theoretical calculations, researchers can predict the structural, electronic, and optical properties of novel stilbene derivatives in silico before a single flask is touched. This predictive power allows for the rapid screening of vast chemical libraries, the prioritization of high-potential candidates, and a deeper, mechanism-driven understanding of structure-activity relationships (SAR).

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core theoretical methods used to calculate the properties of stilbene derivatives. We will move beyond a simple recitation of protocols to explain the fundamental causality behind methodological choices, ensuring a robust and validated approach to computational investigation.

Part 1: The Theoretical Foundations: A Computational Chemist's Toolkit

The accurate prediction of molecular properties hinges on solving the Schrödinger equation, a task that is computationally intractable for molecules of this size without approximations. Modern computational chemistry relies on a hierarchy of methods that balance accuracy with computational cost. For stilbene derivatives, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as the workhorses, providing a "gold standard" of accuracy for many applications.

Pillar 1: Density Functional Theory (DFT) for Ground-State Properties

At its core, DFT is a quantum mechanical method used to investigate the electronic structure (the arrangement of electrons) of molecules.[6] Unlike more traditional ab initio methods that grapple with the complexity of individual electron wavefunctions, DFT simplifies the problem by focusing on the spatially dependent electron density. This approach provides a remarkable balance of computational efficiency and accuracy, making it ideal for the size of molecules relevant to drug discovery.

Causality in Method Selection: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on two key choices: the exchange-correlation functional and the basis set .

-

Exchange-Correlation Functional: This is the component of DFT that approximates the complex quantum mechanical interactions between electrons. For organic molecules like stilbenes, hybrid functionals such as B3LYP are a common and well-validated starting point.[7][8][9] B3LYP blends standard DFT with a portion of exact exchange from Hartree-Fock theory, often yielding highly accurate geometries and electronic properties for a reasonable computational cost.[10] For specific properties, other functionals may be more suitable; for instance, range-separated functionals like CAM-B3LYP or wB97XD can provide more accurate descriptions of excited states and long-range interactions.[10]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set dictate the quality of the calculation. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are widely used.[7][9] The "(d)" indicates the addition of polarization functions on heavy atoms, and "(d,p)" adds them to hydrogen as well. These functions allow for more flexibility in describing the shape of the electron density, which is crucial for accurately modeling the π-systems of stilbenes. Larger basis sets, like Dunning's correlation-consistent sets (e.g., cc-pVDZ ), offer higher accuracy but at a greater computational expense.[4]

Using DFT, we can reliably calculate fundamental ground-state properties, including:

-

Optimized Molecular Geometry: The lowest-energy 3D arrangement of atoms.

-

Vibrational Frequencies: Used to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict IR spectra.[9]

-

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which is a key indicator of chemical reactivity and electronic transitions.[10]

-

Dipole Moment and Electrostatic Potential: These properties govern how the molecule interacts with its environment, including solvent molecules and biological receptors.[7]

Pillar 2: Time-Dependent DFT (TD-DFT) for Excited-State Properties

While DFT excels at describing the ground state, understanding the interaction of stilbenes with light—crucial for applications in photopharmacology and materials science—requires studying their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of these excited-state properties.[11]

TD-DFT calculates the vertical excitation energies, which are the energy differences between the ground state and various excited states at the ground-state geometry. These energies and their corresponding oscillator strengths can be used to simulate a molecule's UV-visible absorption spectrum, predicting the wavelength of maximum absorption (λmax).[7][10]

Furthermore, by optimizing the geometry of the first excited state (S1), one can calculate the emission energy, which corresponds to fluorescence.[11] This is critical for designing fluorescent probes or understanding the photodeactivation pathways of a molecule.

The Crucial Role of Solvent Models Experimental measurements are almost always performed in solution. The solvent can have a profound impact on a molecule's properties. Therefore, it is essential to include a solvent model in the calculations. The Polarizable Continuum Model (PCM) is a widely used and effective approach where the solvent is treated as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute.[7][8]

Part 2: A Practical Workflow for In Silico Property Prediction

This section outlines a self-validating, step-by-step protocol for predicting the key properties of a novel stilbene derivative using the theoretical frameworks described above. The popular Gaussian software suite is frequently used for these types of calculations, but other powerful packages like GAMESS , NWChem , and Dalton are also available.[8][12][13]

Experimental Protocol: Computational Workflow

-

Step 1: Initial Structure Generation

-

Construct the 3D chemical structure of the target stilbene derivative using a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw). Ensure correct bond orders and initial stereochemistry (e.g., trans or cis).

-

-

Step 2: Ground-State Geometry Optimization

-

Objective: To find the most stable 3D conformation of the molecule.

-

Method: Perform a geometry optimization using DFT. A typical level of theory would be B3LYP/6-31G(d).[7]

-

Input: The initial 3D structure coordinates.

-

Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies.[9] If imaginary frequencies are present, it indicates a transition state or a higher-order saddle point, and the structure must be perturbed and re-optimized.

-

-

Step 3: Ground-State Property Calculation

-

Objective: To compute electronic properties from the validated, stable geometry.

-

Method: A single-point energy calculation is performed on the optimized geometry using a potentially higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) for greater accuracy.

-

Output: This step yields crucial data such as HOMO/LUMO energies, the HOMO-LUMO gap, dipole moment, and Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

-

Step 4: Excited-State Absorption Calculation (UV-vis Spectrum)

-

Objective: To predict the electronic absorption spectrum.

-

Method: Perform a TD-DFT calculation on the optimized ground-state geometry.[10] The number of excited states to calculate (e.g., nstates=10) should be sufficient to cover the UV-visible range of interest.

-

Output: A list of vertical excitation energies (in eV or nm) and their corresponding oscillator strengths. The transition with the highest oscillator strength typically corresponds to λmax.

-

-

Step 5: Excited-State Emission Calculation (Fluorescence)

-

Objective: To predict the fluorescence emission wavelength.

-

Method: First, optimize the geometry of the first singlet excited state (S1) using TD-DFT. Then, perform a single-point TD-DFT energy calculation on the S1-optimized geometry to find the energy of the transition back to the ground state (S0).[11]

-

Output: The energy of the S1 → S0 transition, which corresponds to the peak fluorescence emission.

-

The following diagram visualizes this robust and self-validating workflow.

Caption: Computational workflow for predicting stilbene derivative properties.

Part 3: Application in Drug Development and Materials Science

The true power of these calculations lies in their application to real-world research problems. By systematically modifying the stilbene scaffold and calculating the resulting properties, we can establish clear Structure-Property Relationships (SPRs).

Structure-Property Relationships: The Impact of Substituents

The electronic and optical properties of stilbenes are highly tunable via chemical modification. Adding electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) to the phenyl rings can dramatically alter the molecule's behavior.[14]

-

Effect on HOMO/LUMO: EDGs tend to raise the energy of the HOMO, while EWGs lower the energy of the LUMO. A combination of an EDG on one ring and an EWG on the other creates a "push-pull" system, which significantly decreases the HOMO-LUMO gap.

-

Effect on Absorption Spectra: A smaller HOMO-LUMO gap generally leads to a lower energy electronic transition, resulting in a red-shift (a shift to a longer wavelength) of the λmax in the UV-vis spectrum.[14]

Caption: Relationship between substituents and molecular properties.

The table below summarizes representative calculated data for a parent trans-stilbene and two derivatives, illustrating these principles.

| Compound | Substituent(s) | Calculated HOMO-LUMO Gap (eV) | Calculated λmax (nm) |

| trans-Stilbene | None | 4.52 | 310 |

| 4-Methoxy-trans-stilbene | -OCH₃ (EDG) | 4.35 | 325 |

| 4-Nitro-trans-stilbene | -NO₂ (EWG) | 4.18 | 340 |

| 4-Methoxy-4'-nitro-trans-stilbene | -OCH₃ (EDG), -NO₂ (EWG) | 3.65 | 388[14] |

Note: These are illustrative values. Actual calculated values will depend on the specific functional, basis set, and solvent model used.

From Descriptors to Biological Activity: QSAR and Molecular Docking

In drug development, the ultimate goal is to correlate a molecule's structure with its biological activity.

-

Quantitative Structure-Activity Relationship (QSAR): The properties calculated from DFT—such as HOMO/LUMO energies, dipole moment, and atomic charges—can serve as powerful "molecular descriptors."[6] By calculating these descriptors for a series of stilbene derivatives with known biological activity (e.g., IC₅₀ values for inhibiting an enzyme like CYP1B1), a QSAR model can be built.[3][6] This statistical model can then be used to predict the activity of new, untested derivatives, guiding synthetic efforts toward more potent compounds.

-

Molecular Docking: The highly accurate, low-energy 3D structures obtained from DFT optimizations are the ideal starting point for molecular docking simulations.[15] Docking programs predict the preferred orientation of a ligand (the stilbene derivative) when bound to a biological target (like a protein receptor), helping to elucidate its mechanism of action at a molecular level.

Conclusion

Theoretical calculations, grounded in the robust frameworks of DFT and TD-DFT, are an indispensable tool in the modern study of stilbene derivatives. They provide unparalleled insight into the structural, electronic, and optical properties that govern the function of these versatile molecules. By following a systematic and self-validating workflow, researchers can reliably predict molecular behavior, establish clear structure-property relationships, and rationally design novel compounds with tailored properties for applications in drug discovery and materials science. This in silico approach not only accelerates the pace of discovery but also deepens our fundamental understanding of the intricate interplay between molecular structure and function.

References

-

Calculation of the one- and two-photon absorption spectra of water-soluble stilbene derivatives using a multiscale QM/MM approach. AIP Publishing. Available at: [Link]

-

Azobenzene and stilbene: A computational study. ResearchGate. Available at: [Link]

-